molecular formula C17H16FN3O2 B2572803 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1169991-59-6

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2572803
CAS No.: 1169991-59-6
M. Wt: 313.332
InChI Key: DLRGOSSSKFDPSK-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 4-fluorobenzylamine with 1-methyl-2-oxoindoline-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylbenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea: Contains a methyl group instead of fluorine.

    1-(4-Nitrobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea: Features a nitro group in place of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-21-15-7-6-14(8-12(15)9-16(21)22)20-17(23)19-10-11-2-4-13(18)5-3-11/h2-8H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGOSSSKFDPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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